Sulfinpyrazone is a synthetic, sulfur-containing compound classified as a pyrazolone derivative. It is a congener of phenylbutazone, sharing a similar chemical structure but exhibiting distinct pharmacological properties. [] Sulfinpyrazone is primarily recognized for its role in scientific research exploring platelet function and vascular diseases.
Synthesis Analysis
While the provided abstracts do not delve into the specifics of Sulfinpyrazone synthesis, they allude to its classification as a synthetic compound. [, ] This suggests a multi-step process involving chemical reactions to create the final Sulfinpyrazone molecule.
Chemical Reactions Analysis
Sulfinpyrazone undergoes several metabolic transformations in biological systems. A key reaction is its reduction to the active sulfide metabolite, primarily mediated by the gut flora in humans. [] Other metabolic pathways include oxidation to the sulfone metabolite and hydroxylation. [, , ] Sulfinpyrazone can also displace other drugs, such as sulfonamides, from plasma proteins, indicating competition for binding sites. []
Mechanism of Action
Sulfinpyrazone exerts its effects through multiple mechanisms, primarily targeting platelets and prostaglandin synthesis. It inhibits platelet cyclooxygenase, an enzyme crucial for the production of thromboxane A2, a potent inducer of platelet aggregation. [, ] This inhibition contributes to Sulfinpyrazone's antithrombotic effects. Additionally, Sulfinpyrazone appears to interfere with platelet adhesion to subendothelial structures, further impeding thrombus formation. [] Sulfinpyrazone also demonstrates free radical scavenging properties in vitro. []
Applications
Platelet Function Studies
Investigate platelet survival and turnover: Researchers have employed Sulfinpyrazone to study platelet kinetics in various conditions, including chronic homocystinemia and the presence of prosthetic heart valves. [, , , , , , ]
Explore platelet activation markers: Sulfinpyrazone's effects on platelet release products, such as thromboglobulin and platelet factor 4, have been utilized to assess platelet activation in coronary artery disease and following coronary surgery. []
Evaluate platelet function tests: Sulfinpyrazone has been used to standardize and validate platelet function tests, such as platelet adhesiveness and aggregation assays. [, ]
Vascular Disease Models
Myocardial infarction: Sulfinpyrazone's effects on ventricular arrhythmias and sudden cardiac death have been investigated in animal models of myocardial infarction. [, , ]
Arteriovenous shunt thrombosis: Sulfinpyrazone has been used to prevent thrombosis in experimental models of arteriovenous shunts, mimicking those used in hemodialysis. [, ]
Endothelial injury: Studies have explored Sulfinpyrazone's potential to mitigate homocysteine-induced endothelial injury, a key factor in atherosclerosis development. []
Drug Interaction Studies
Warfarin: Research has extensively investigated the stereoselective interaction between Sulfinpyrazone and warfarin enantiomers, providing insights into the mechanisms of their potentiated anticoagulant effects. [, , ]
Sulfonamides: Studies have examined the interactions between Sulfinpyrazone and sulfonamides, revealing competition for plasma protein binding sites and alterations in renal clearance. []
Related Compounds
Sulfinpyrazone Sulfide
Compound Description: Sulfinpyrazone sulfide is a major active metabolite of sulfinpyrazone in humans. It is formed by the reduction of the sulfoxide group in sulfinpyrazone by gut bacteria []. Sulfinpyrazone sulfide is a more potent inhibitor of platelet aggregation than sulfinpyrazone itself [, ].
Relevance: Sulfinpyrazone sulfide plays a crucial role in the pharmacological activity of sulfinpyrazone. Studies have shown that individuals lacking the necessary gut bacteria to metabolize sulfinpyrazone to its sulfide form show minimal therapeutic benefit from sulfinpyrazone administration []. The sulfide metabolite's potent anti-platelet activity contributes significantly to sulfinpyrazone's overall efficacy. The structural difference lies in the replacement of the sulfoxide group (S=O) in sulfinpyrazone with a sulfide group (S) in sulfinpyrazone sulfide.
Sulfinpyrazone Sulfone
Compound Description: Sulfinpyrazone sulfone is a metabolite of sulfinpyrazone, formed by the oxidation of the sulfide group in sulfinpyrazone sulfide. []. Compared to the parent compound and the sulfide metabolite, sulfinpyrazone sulfone exhibits weaker inhibition of the cytochrome P450 enzyme CYP2C9, which is involved in the metabolism of various drugs, including warfarin [].
p-Hydroxy-Sulfinpyrazone
Compound Description: p-Hydroxy-sulfinpyrazone is a minor metabolite of sulfinpyrazone, formed by hydroxylation of the phenyl ring [, ].
Relevance: This metabolite appears in low concentrations in plasma and is not believed to contribute significantly to the pharmacological activity of sulfinpyrazone []. The presence of a hydroxyl group at the para position of the phenyl ring distinguishes p-hydroxy-sulfinpyrazone from sulfinpyrazone.
p-Hydroxy-Sulfinpyrazone Sulfide
Compound Description: p-Hydroxy-sulfinpyrazone sulfide is a minor metabolite of sulfinpyrazone formed by both hydroxylation and reduction of the parent drug [, ].
Relevance: Similar to p-hydroxy-sulfinpyrazone, this metabolite is found in low plasma concentrations and likely contributes minimally to sulfinpyrazone's overall activity []. It differs from sulfinpyrazone by having both a sulfide group in place of the sulfoxide and a hydroxyl group added to the phenyl ring.
p-Hydroxy-Sulfinpyrazone Sulfone
Compound Description: p-Hydroxy-sulfinpyrazone sulfone is a minor metabolite formed through oxidation and hydroxylation of sulfinpyrazone [, ].
Relevance: This minor metabolite is present at low plasma concentrations and is not thought to significantly contribute to the pharmacological effects of sulfinpyrazone. [] It features a hydroxyl group on the phenyl ring and a sulfone group in place of the sulfoxide group of sulfinpyrazone.
4-Hydroxy-Sulfinpyrazone
Compound Description: 4-Hydroxy-sulfinpyrazone is a minor metabolite of sulfinpyrazone. This metabolite is formed through hydroxylation at the 4-position of the pyrazolidine ring in sulfinpyrazone [].
Sulfinpyrazone Sulfide-C(4)-glucuronide
Compound Description: This metabolite is a glucuronide conjugate of the sulfinpyrazone sulfide metabolite, indicating it's a product of phase II metabolism where glucuronic acid is attached to the molecule [].
Relevance: The formation of the C(4)-glucuronide conjugate generally enhances water solubility, facilitating the excretion of the metabolite through the kidneys. This conjugation is a common metabolic pathway for drugs with the dioxo-pyrazolidine structure, like sulfinpyrazone [].
Phenylbutazone
Compound Description: Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties []. Like sulfinpyrazone, it can displace other drugs from their binding sites on albumin, potentially leading to drug interactions [].
Warfarin
Compound Description: Warfarin is an anticoagulant drug that inhibits the synthesis of vitamin K-dependent clotting factors in the liver []. It is primarily used to prevent and treat thromboembolic disorders [].
Relevance: Sulfinpyrazone has been shown to interact significantly with warfarin, increasing both the anticoagulant effect and the plasma concentrations of warfarin, particularly the more potent S-enantiomer []. This interaction can lead to an increased risk of bleeding complications, highlighting the importance of careful monitoring when these drugs are co-administered. The interaction arises from sulfinpyrazone and its metabolites inhibiting the metabolism of warfarin by interfering with the CYP2C9 enzyme.
Aspirin (Acetylsalicylic acid, ASA)
Compound Description: Aspirin is a nonsteroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory properties. It irreversibly inhibits cyclooxygenase (COX) enzymes, primarily COX-1, leading to reduced production of thromboxane A2 and prostaglandins [, ]. Aspirin is used for its antiplatelet effects to reduce the risk of cardiovascular events.
Relevance: Aspirin is frequently compared to sulfinpyrazone in studies investigating the prevention of thromboembolic events [, , , , ]. While both drugs exhibit antiplatelet activity, they act through different mechanisms. Aspirin targets COX enzymes, while sulfinpyrazone affects platelet function through several pathways, including prostaglandin synthesis inhibition, reduction of platelet adhesion, and modulation of platelet release reactions [, , ].
Dipyridamole
Compound Description: Dipyridamole is an antiplatelet drug that increases intracellular cyclic adenosine monophosphate (cAMP) levels in platelets, inhibiting their activation and aggregation []. It is often used in combination with aspirin to prevent stroke and other thromboembolic events [, ].
Relevance: Similar to aspirin, dipyridamole is often investigated alongside sulfinpyrazone in clinical trials evaluating antiplatelet therapies for cardiovascular diseases [, ]. They are studied in similar patient populations and clinical settings, aiming to prevent events like myocardial infarction, stroke, and thrombosis associated with prosthetic heart valves. The combined use of these agents with different mechanisms of action is explored to assess potential additive or synergistic effects in reducing thrombotic risk.
60.7 [ug/mL] (The mean of the results at pH 7.4) SOL IN ETHYL ACETATE, CHLOROFORM SLIGHTLY SOL IN WATER, ALC, ETHER, MINERAL OILS SLIGHTLY SOL IN FATS 1 G SOL IN 10 ML ACETONE & 10 ML 0.5 N NAOH For more Solubility (Complete) data for SULFINPYRAZONE (6 total), please visit the HSDB record page. 3.23e-01 g/L
Synonyms
Anturan Anturane Apo Sulfinpyrazone Apo-Sulfinpyrazone Nu Sulfinpyrazone Nu-Sulfinpyrazone Sulfinpyrazone Sulfoxyphenylpyrazolidin Sulphinpyrazone
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SR-17398 is a Unc-51-Like Kinase 1 (ULK1) inhibitor (IC50; 22.4 uM). Small molecule inhibition of ULK1 potentially provides an avenue for suppressing autophagy. Autophagy is protective for cancers experiencing a decrease in nutrient availability or damage caused by cancer therapeutics.9,10 Accordingly, blocking autophagy via small molecule inhibitors in autophagy-reliant cancers could increase the efficacy of current chemotherapeutics and may result in tumor suppression as a standalone chemotherapy.
SR 18292 is an inhibitor of peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α), a coactivator of transcription factors for genes involved in gluconeogenesis. SR 18292 (20 µM) increases acetylation of PGC-1α and, subsequently, decreases mRNA expression of phosphoenolpyruvate carboxykinase 1 (PEPCK1/Pck1) and the glucose-6-phosphatase catalytic subunit (G6Pc) in primary hepatocytes following stimulation with glucagon. In a dietary model of type II diabetes mellitus in mice, SR 18292 (45 mg/kg, i.p., for four days) reduces fasting blood glucose levels and the expression of liver Pck1. It also enhances glucose tolerance and insulin sensitivity in two mouse models of obesity. SR-18292 is a PGC-1α inhibitor. SR-18292 reduces blood glucose, strongly increases hepatic insulin sensitivity, and improves glucose homeostasis in dietary and genetic mouse models of T2D.
SR 17018 is an orally bioavailable and brain-penetrant agonist of μ-opioid receptors. It is functionally selective for G protein-coupled receptor signaling (EC50 = 97 nM for GTPγS binding in CHO cells expressing μ-opioid receptors) over β-arrestin 2 recruitment (EC50 = >10,000 nM) at the μ-opioid receptor. SR 17018 increases latency to withdraw in the hot plate and warm water tail-flick assay (ED50s = 6.9 and 7.7 mg/kg, respectively) without inducing respiratory depression in mice when administered at doses up to 48 mg/kg. SR 17018 was designed for this biased agonism at the μ-opioid receptor to potentially widen the therapeutic window and reduce adverse effects of μ-opioid receptors, such as respiratory depression. SR17018 is an mu-opioid-receptor (MOR) agonist with an EC50 of 97 nM.
SR 1903 is a modulator of retinoic acid receptor-related orphan receptor γ (RORγ) and liver X receptor (LXR). It is an inverse agonist of RORγ (IC50 = ~100 nM in a cell-based reporter assay) and an agonist of LXR. It also binds to peroxisome proliferator-activated receptor γ (PPARγ; IC50 = 209 nM) but does not activate it. SR 1903 (10 μM) inhibits LPS-induced expression of triggering receptor expressed on myeloid cells 1 (TREM-1) in RAW 264.7 cells. It also inhibits LPS-induced expression of the LXR target genes IL-6 and IL-33 and increases expression of ABCG1, FASN, and SCD-1 in RAW 264.7 cells. SR 1903 (20 mg/kg twice per day) reduces severity score in a mouse model of collagen-induced arthritis. It reduces blood glucose levels in a glucose tolerance test, serum levels of total cholesterol and LDL, body weight, and fat mass in a mouse model of high-fat diet-induced obesity. SR-1903 is a modulator of retinoic acid receptor-related orphan receptor γ (RORγ) and liver X receptor (LXR). It is an inverse agonist of RORγ and an agonist of LXR. It also binds to peroxisome proliferator-activated receptor γ (PPAR) but does not activate it. SR-1903 inhibits LPS-induced expression of triggering receptor expressed on myeloid cells 1 (TREM-1). It also inhibits LPS-induced expression of the LXR target genes IL-6 and IL-33 and increases expression of ABCG1, FASN, and SCD-1. SR-1903 reduces the severity of collagen-induced arthritis. It reduces blood glucose levels in a glucose tolerance test, serum levels of total cholesterol and LDL, body weight, and fat mass in a mouse model of high-fat diet-induced obesity.
Retinoic acid receptor-related nuclear receptor γ (RORγ) plays a central role in T cell differentiation, particularly in the differentiation of pro-inflammatory TH17 cells, which are implicated in autoimmune diseases like multiple sclerosis and rheumatoid arthritis. SR 2211 selectively binds RORγ (Ki = 105 nM), acting as an inverse agonist of constitutive in vitro RORγ activity (IC50 = 320 nM). It has minimal effects on RORα, LXRα, and FXR activities. SR 2211 significantly inhibits gene expression of IL-17 and IL-23 receptor in activated EL-4 mouse T lymphocytes when given at 5 μM. Potent synthetic RORγ-selective modulator SR-2211 is a synthetic RORγ-selective modulator that potently inhibits production of IL-17 in cells.